(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide
(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide
Brand Name:
Vulcanchem
CAS No.:
14289-31-7
VCID:
VC0082525
InChI:
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m0/s1
SMILES:
CCCNC(C)C(=O)NC1=CC=CC=C1C
Molecular Formula:
C13H20N2O
Molecular Weight:
220.31 g/mol
(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide
CAS No.: 14289-31-7
Main Products
VCID: VC0082525
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
CAS No. | 14289-31-7 |
---|---|
Product Name | (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide |
Molecular Formula | C13H20N2O |
Molecular Weight | 220.31 g/mol |
IUPAC Name | (2S)-N-(2-methylphenyl)-2-(propylamino)propanamide |
Standard InChI | InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Standard InChIKey | MVFGUOIZUNYYSO-NSHDSACASA-N |
Isomeric SMILES | CCCN[C@@H](C)C(=O)NC1=CC=CC=C1C |
SMILES | CCCNC(C)C(=O)NC1=CC=CC=C1C |
Canonical SMILES | CCCNC(C)C(=O)NC1=CC=CC=C1C |
PubChem Compound | 6603976 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume